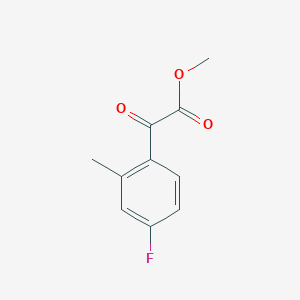

Methyl 4-fluoro-2-methylbenzoylformate

Description

Methyl 4-fluoro-2-methylbenzoylformate is an aryl α-ketoester characterized by a benzoyl group substituted with a fluorine atom at the para-position (position 4) and a methyl group at the ortho-position (position 2). This specific substitution pattern imparts a unique combination of electronic and steric properties to the molecule. While detailed research exclusively focused on this compound is not extensively documented in publicly available literature, its structural motifs suggest significant potential in various fields of synthetic and medicinal chemistry. Its importance can be understood by examining the roles of its core functional group and substituents.

Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 334477-07-5 |

| Molecular Formula | C₁₀H₉FO₃ |

| Molecular Weight | 196.18 g/mol |

| IUPAC Name | Methyl 2-(4-fluoro-2-methylphenyl)-2-oxoacetate |

Alpha-ketoesters are a class of organic compounds that feature a ketone functional group adjacent to an ester. This arrangement of functional groups makes them highly valuable and versatile intermediates in organic synthesis. The electrophilic nature of both the ketonic and ester carbonyl carbons allows them to participate in a wide array of chemical transformations.

They are frequently employed as precursors for the synthesis of more complex molecules, including α-hydroxy esters, α-amino acids, and various heterocyclic compounds, which are foundational structures in many pharmaceuticals and biologically active compounds. The reactivity of the α-ketoester moiety enables chemists to construct carbon-carbon and carbon-heteroatom bonds with a high degree of control. For instance, they can undergo nucleophilic addition reactions, aldol (B89426) condensations, and various cyclization reactions. The general utility of α-ketoesters makes any new derivative, such as this compound, a compound of potential interest to the synthetic chemistry community.

The incorporation of fluorine atoms and methyl groups into aromatic systems is a widely used strategy in medicinal chemistry and materials science. Each substituent brings about specific changes in the molecule's properties.

Fluorine: The introduction of a fluorine atom can profoundly influence a molecule's pharmacokinetic and physicochemical properties. Due to its high electronegativity, fluorine can alter the acidity/basicity of nearby functional groups and create strong, polarized bonds. This can lead to enhanced metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes. Furthermore, the substitution of hydrogen with fluorine can improve a drug candidate's binding affinity to its target protein by forming favorable electrostatic or hydrogen-bonding interactions.

Methyl Group: The methyl group, while seemingly simple, also plays a crucial role in molecular design. As an electron-donating group, it can influence the electronic properties of the aromatic ring. Its steric bulk can be used to control the conformation of a molecule, which can be critical for its biological activity. Additionally, the lipophilicity (or "fat-solubility") of a molecule can be fine-tuned by the addition of methyl groups, which can affect its absorption, distribution, metabolism, and excretion (ADME) profile.

The combined presence of both a fluorine atom and a methyl group in this compound suggests a molecule designed with these considerations in mind, potentially offering a balance of metabolic stability, target affinity, and appropriate lipophilicity.

Current research involving aryl α-ketoesters often focuses on the development of new synthetic methodologies and their application in the synthesis of biologically active molecules. There is a particular interest in compounds that bear both halogen and alkyl substituents due to the beneficial properties these groups can impart, as discussed above.

One major area of research is the synthesis of these substituted α-ketoesters. A common and effective method is the Friedel-Crafts acylation, where a substituted arene (like 3-fluorotoluene) reacts with an acylating agent (such as methyl oxalyl chloride) in the presence of a Lewis acid catalyst. wikipedia.orgmyskinrecipes.commasterorganicchemistry.com This reaction allows for the direct introduction of the α-ketoester functionality onto the aromatic ring.

Another significant trend is the use of these compounds as building blocks for creating libraries of potential drug candidates. The reactive α-ketoester core allows for a variety of chemical modifications, enabling the rapid generation of diverse molecular structures. Researchers are exploring these molecules as precursors for novel anti-inflammatory, antimicrobial, and anticancer agents. myskinrecipes.com The specific substitution pattern of molecules like this compound makes them attractive starting points for such discovery programs, as the fluorine and methyl groups are known to be favorable features in many successful drugs.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(4-fluoro-2-methylphenyl)-2-oxoacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FO3/c1-6-5-7(11)3-4-8(6)9(12)10(13)14-2/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGAHVDXKHJCQKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)C(=O)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Preparative Strategies for Methyl 4 Fluoro 2 Methylbenzoylformate

Retrosynthetic Analysis of the Methyl 4-Fluoro-2-methylbenzoylformate Scaffold

Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules by working backward from the target molecule to simpler, commercially available starting materials. amazonaws.com For this compound, the analysis begins by identifying the key functional groups and bonds that can be disconnected through known and reliable chemical reactions.

The primary disconnections for the target molecule are:

C(O)-O Bond Disconnection (Ester): The most straightforward disconnection is that of the methyl ester group. This leads back to the corresponding carboxylic acid, 4-fluoro-2-methylbenzoylformic acid, and methanol (B129727). The forward reaction is a standard esterification.

C(CO)-C(Ar) Bond Disconnection (α-Keto Acid): The bond between the aromatic ring and the α-ketoacyl group can be disconnected. This suggests a Friedel-Crafts acylation type reaction in the forward synthesis, using a suitable precursor like 1-fluoro-3-methylbenzene (m-fluorotoluene) and an oxalyl chloride derivative.

Functional Group Interconversion (FGI): The α-keto group can be seen as an oxidation product of a more reduced precursor, such as a corresponding α-hydroxy ester or even an appropriately substituted styrene (B11656) derivative.

Considering the substitution pattern on the aromatic ring (fluoro at C4, methyl at C2), the regiochemical outcome of the synthetic steps is critical. A plausible retrosynthetic pathway points towards 4-fluoro-2-methylbenzoic acid or its derivatives as a key intermediate. A patented synthesis for 4-fluoro-2-methylbenzoic acid starts from m-fluorotoluene, which undergoes a Friedel-Crafts acylation followed by hydrolysis. google.com This approach strategically uses a starting material where the relative positions of the fluoro and methyl groups are already established, circumventing potential issues with regioselectivity during aromatic substitution reactions. google.com

Foundational Synthetic Routes to Substituted Benzoylformates

The synthesis of the benzoylformate core can be achieved through several established chemical transformations.

Esterification Approaches to Methyl Benzoylformate Derivatives

Esterification is the final step in many synthetic routes to this compound, converting the precursor 4-fluoro-2-methylbenzoylformic acid into the target methyl ester. The choice of method depends on the stability of the substrate and the desired reaction conditions.

Fischer-Speier Esterification: This is a classic method involving the reaction of a carboxylic acid with an alcohol (methanol, in this case) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is driven to completion by removing the water formed.

Diazoalkane Esterification: For substrates that are sensitive to acidic conditions, reaction with a diazoalkane, such as diazomethane, offers a very mild and efficient alternative. This method avoids the use of acid or high temperatures, but diazoalkanes themselves are toxic and potentially explosive. nih.gov A safer approach involves the in situ generation of diazoalkanes from precursors like N-tert-butyldimethylsilylhydrazones. nih.gov

DCC and DMAP Coupling (Steglich Esterification): This method is exceptionally mild and effective for converting sterically hindered or acid-labile substrates. organic-chemistry.org Dicyclohexylcarbodiimide (DCC) activates the carboxylic acid, and 4-dimethylaminopyridine (B28879) (DMAP) acts as an acyl transfer catalyst to facilitate the reaction with the alcohol. organic-chemistry.org

| Esterification Method | Reagents | Conditions | Advantages |

| Fischer-Speier | Methanol, H₂SO₄ (cat.) | Reflux | Inexpensive reagents |

| Diazoalkane | Diazomethane | Room Temp | Mild, high yield |

| Steglich | Methanol, DCC, DMAP | Room Temp | Very mild, good for sensitive substrates |

Oxidative Transformations in the Synthesis of α-Ketoesters

α-Ketoesters, such as benzoylformates, can be synthesized through the oxidation of various precursors. mdpi.com These methods offer an alternative to building the α-keto group via acylation.

Oxidation of α-Hydroxy Esters: The direct oxidation of a corresponding α-hydroxy ester is a common and efficient route. A variety of oxidizing agents can be employed for this transformation.

Oxidation of Ketones: A novel oxidative esterification method allows for the synthesis of α-ketoesters from commercially available ketones and potassium xanthates under metal-free conditions. nih.gov This process involves the cleavage and reconstruction of C-O bonds. nih.gov

Oxidation of Alkenes: A recyclable, bifunctional iron nanocomposite can catalyze the efficient synthesis of α-keto acids from alkenes using TBHP as the oxidant, which can then be esterified. organic-chemistry.orgorganic-chemistry.org

Oxidation of Aryl Halogen Derivatives: Natural sunlight and air can facilitate an efficient oxidation of α-aryl halogen derivatives to the corresponding α-aryl carbonyl compounds at room temperature. organic-chemistry.org

| Precursor | Oxidizing System | Key Features |

| Ketones | Potassium Xanthate / I₂ | Metal-free, efficient nih.govorganic-chemistry.org |

| Alkenes | TBHP / Iron Nanocomposite | Recyclable catalyst organic-chemistry.orgorganic-chemistry.org |

| α-Aryl Halides | Sunlight, Air | Green, mild conditions organic-chemistry.org |

| Acetophenones | O₂, Copper Catalyst | Aerobic oxidation organic-chemistry.org |

Chlorination and Hydrolysis Pathways for Benzoylformate Generation

An industrial approach to aromatic acids and their derivatives involves the free-radical chlorination of the benzylic position of toluene (B28343) and its derivatives.

This pathway proceeds in several steps:

Photochlorination: 4-fluoro-2-methyltoluene can be subjected to photochlorination to install three chlorine atoms at the benzylic position, yielding 1-(trichloromethyl)-4-fluoro-2-methylbenzene.

Controlled Hydrolysis: The resulting benzotrichloride (B165768) derivative is then carefully hydrolyzed. researchgate.net Hydrolysis with one equivalent of water, often catalyzed by Lewis acids like zinc chloride (ZnCl₂) or ferric chloride (FeCl₃), yields the corresponding benzoyl chloride (4-fluoro-2-methylbenzoyl chloride). researchgate.net Using excess water would lead to the formation of the carboxylic acid.

Esterification: The generated benzoyl chloride is a highly reactive acylating agent that can be readily reacted with methanol to produce the final product, this compound.

This method is often used in industrial settings due to the low cost of chlorine, but it can lack the fine-tuned selectivity required for more complex molecules. researchgate.net

Advanced Synthetic Pathways for Introducing Fluoro and Methyl Moieties

The precise placement of the fluoro and methyl groups on the benzene (B151609) ring is a critical challenge in the synthesis of this compound. The regiochemical outcome is governed by the directing effects of the substituents already present on the ring.

Strategies for Regioselective Fluorination in Benzoylformate Synthesis

Introducing a fluorine atom onto an aromatic ring with high regioselectivity is a significant area of research in organic chemistry. Several methods are available, each with its own advantages and limitations.

Electrophilic Fluorination: This involves the direct reaction of an aromatic ring with a source of electrophilic fluorine ("F⁺"). Reagents like Selectfluor are commonly used. The regioselectivity is determined by the directing effects of the other substituents on the ring. For example, fluorinating toluene would yield a mixture of ortho and para isomers.

Nucleophilic Aromatic Substitution (SNAr): This method is effective for aromatic rings that are electron-deficient, often due to the presence of strongly electron-withdrawing groups (like a nitro group). A leaving group (such as a chlorine or nitro group) is displaced by a nucleophilic fluoride (B91410) source (e.g., KF).

Balz-Schiemann Reaction: This classical method involves the thermal decomposition of an aryl diazonium tetrafluoroborate (B81430) salt. The diazonium salt is typically prepared from the corresponding aniline. This method offers excellent regioselectivity as the position of the fluorine atom is determined by the position of the initial amino group.

Benzannulation Strategies: A modern approach involves constructing the fluorinated aromatic ring from smaller, fluorine-containing building blocks. nih.govacs.org For instance, boron-directed benzannulation methods allow for the creation of fluoroalkyl-substituted aromatic compounds with complete regiocontrol under mild conditions. nih.govacs.orgwhiterose.ac.uk

Controlling the regioselectivity when multiple substituents are present can be challenging. As noted in the retrosynthetic analysis, a common and effective strategy is to begin the synthesis with a starting material that already contains the required substituents in the correct relative positions, such as m-fluorotoluene, thereby avoiding potentially low-yielding or unselective aromatic substitution steps. google.com

Methylation Techniques for Aromatic Systems Adjacent to Carbonyls

The structure of this compound features a methyl group on the aromatic ring at the ortho-position relative to the benzoylformate moiety. In the primary synthetic pathways to this compound, this methyl group is typically incorporated from the outset through the choice of starting material, rather than being introduced via methylation of an aromatic system already containing the carbonyl groups. The precursor, m-fluorotoluene, already possesses the required methyl and fluoro substituents in the desired relative positions.

The regioselectivity of subsequent reactions, such as Friedel-Crafts acylation, is then governed by the directing effects of these existing groups. The methyl group is an activating, ortho-, para-director, while the fluorine atom is a deactivating, ortho-, para-director. The interplay of these electronic effects directs incoming electrophiles, leading to the desired substitution pattern for constructing the 4-fluoro-2-methylbenzoic acid precursor.

While direct α-methylation of ketones adjacent to an aromatic ring is a known transformation in organic synthesis, often employing reagents like methanol under iron or cobalt catalysis, it is not the preferred or logical route for this specific target molecule. Such a strategy would involve a different set of precursors and would likely lead to challenges in controlling regioselectivity on the aromatic ring.

Friedel-Crafts Acylation Approaches Utilizing m-Fluorotoluene as Precursor for 4-Fluoro-2-methylbenzoic Acid

A prominent and industrially relevant strategy for synthesizing the key intermediate, 4-fluoro-2-methylbenzoic acid, involves the Friedel-Crafts acylation of m-fluorotoluene. This classic electrophilic aromatic substitution provides a direct route to establishing the carbon skeleton of the target molecule.

A patented method describes the reaction of m-fluorotoluene with a trihaloacetyl chloride, such as trichloroacetyl chloride, in the presence of a Lewis acid catalyst like anhydrous aluminum trichloride. chemicalbook.com This reaction yields a mixture of ortho- and para-acylated isomers. The subsequent hydrolysis of the trihalomethyl ketone intermediate under alkaline conditions, followed by acidification, affords a mixture of 4-fluoro-2-methylbenzoic acid and its isomer, 2-fluoro-4-methylbenzoic acid. chemicalbook.com The desired 4-fluoro-2-methylbenzoic acid can then be isolated through purification techniques like recrystallization. chemicalbook.com

The final step to obtain this compound, though not explicitly detailed for this specific molecule in the available literature, would logically proceed via the esterification of the synthesized 4-fluoro-2-methylbenzoic acid. This can be achieved through standard methods, such as reaction with methanol in the presence of an acid catalyst.

Nucleophilic Aromatic Substitution in the Context of Related Fluorinated Benzoates

Nucleophilic Aromatic Substitution (SNAr) offers an alternative conceptual approach to forming bonds on an aromatic ring. This type of reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to a suitable leaving group, such as a halogen. libretexts.org In the context of fluorinated benzoates, the fluorine atom can act as the leaving group. The ester and ketone functionalities of the benzoylformate moiety are strongly electron-withdrawing, which would activate the aromatic ring towards nucleophilic attack.

For a molecule like this compound, an SNAr reaction could theoretically be used to introduce a different nucleophile in place of the fluorine atom. However, in the synthesis of this compound, SNAr is more relevant as a potential pathway for derivatization or as a competing side reaction under certain conditions. For instance, if a precursor like methyl 2,4-difluorobenzoylformate were used, a nucleophile could potentially displace one of the fluorine atoms. The regioselectivity of such a substitution would be dictated by the combined directing effects of the carbonyl groups and the other fluorine atom. masterorganicchemistry.com

Modern advancements in this area include photoredox catalysis, which enables the nucleophilic defluorination of even unactivated fluoroarenes under mild conditions, expanding the scope of SNAr chemistry. nih.gov These methods have been applied to various nucleophile classes, including amines and carboxylic acids, and have shown utility in the late-stage functionalization of complex molecules. nih.gov

Stereocontrolled Synthesis Considerations for Chiral Derivatives (if applicable)

This compound is an achiral molecule, meaning it does not have a non-superimposable mirror image. Therefore, stereocontrolled synthesis is not a consideration for its direct preparation. However, the α-keto ester functional group is a prochiral center, and its reduction can lead to the formation of a chiral α-hydroxy ester, a valuable building block in the pharmaceutical industry.

The enantioselective reduction of related benzoylformates has been extensively studied. These methods provide access to optically active mandelic acid derivatives. Key strategies include:

Catalytic Hydrogenation: Using heterogeneous catalysts, such as platinum on alumina, modified with chiral alkaloids. This approach can yield (R)-(-)-mandelic acid methyl ester with high conversion and enantiomeric excess.

Biocatalysis: Employing whole-cell systems, like Saccharomyces cerevisiae (yeast), to reduce the ketone. This biotransformation is known for its high enantioselectivity, mild reaction conditions, and environmental compatibility, often producing the (R)-enantiomer with excellent purity. chemicalbook.com

Chiral Hydride Reagents: Utilizing chiral NAD(P)H model compounds for the asymmetric reduction of the keto group, which can afford methyl mandelate (B1228975) in high optical and chemical yields. rsc.org

These methodologies highlight that while the target compound itself is achiral, it serves as a direct precursor to valuable chiral molecules, making the principles of stereocontrolled synthesis highly relevant to its derivatives.

Green Chemistry Principles in the Preparation of this compound

Applying green chemistry principles to the synthesis of this compound can significantly reduce its environmental impact. Key areas for improvement focus on the Friedel-Crafts acylation and the subsequent esterification steps.

For the Friedel-Crafts Acylation:

Catalyst Replacement: Traditional methods often use stoichiometric amounts of Lewis acids like AlCl3, which generate large quantities of corrosive waste during aqueous workup. acs.org Greener alternatives include using catalytic amounts of solid acid catalysts such as sulfated zirconia or certain zeolites, which are often reusable and easier to separate from the reaction mixture. rsc.org

Solvent Choice: The use of halogenated solvents can be minimized or eliminated. Some modern Friedel-Crafts methodologies operate under solvent-free conditions or use more environmentally benign solvents. acs.org

Alternative Acylating Agents: Using carboxylic acids directly with activating agents like methanesulfonic anhydride (B1165640) can create a metal- and halogen-free process with minimal, biodegradable waste. nih.gov

For the Esterification Step:

Catalyst Innovation: Instead of traditional strong mineral acids like sulfuric acid, reusable solid acid catalysts can be employed. This avoids issues with corrosion and difficult purification.

Novel Reaction Conditions: Techniques like aerosolization have been explored for ester synthesis, eliminating the need for heat or catalysts altogether. google.com Another approach involves using dried cation-exchange resins, which are effective, reusable, and lead to simple product isolation. unc.edu

Atom Economy: Using carboxylic acids and alcohols directly is the most atom-economical approach, as it avoids the use of anhydrides or acid chlorides which require additional synthetic steps and generate byproducts. unc.edu

By integrating these principles, the synthesis can be made more sustainable, energy-efficient, and economical.

Comparative Analysis of Synthetic Efficiency, Atom Economy, and Scalability

| Feature | Friedel-Crafts Acylation Route | Grignard Reaction Route |

| Precursor | m-Fluorotoluene | 2-Bromo-5-fluorotoluene |

| Key Reagents | Trihaloacetyl chloride, Lewis Acid (e.g., AlCl3) | Magnesium (Mg), Dry Ice (CO2) |

| Synthetic Efficiency | Generally high-yielding, but can produce isomeric mixtures requiring purification. chemicalbook.com | Can provide quantitative yields under optimized conditions. nih.gov |

| Atom Economy | Lower, due to the use of a stoichiometric Lewis acid catalyst that is converted to waste in workup, and the generation of byproducts from the acylating agent. | Potentially higher, as the main byproduct is a magnesium salt. However, the synthesis of the bromo-precursor must also be considered. |

| Scalability | Well-established for industrial scale, but handling large quantities of AlCl3 and managing waste streams can be challenging. | Grignard reactions are highly exothermic and sensitive to water, posing safety and control challenges on a large scale. However, continuous flow technologies are being developed to mitigate these risks and improve scalability and safety. nih.govchegg.com |

| Conditions | Often requires anhydrous conditions and can involve corrosive reagents. | Requires strictly anhydrous conditions and specialized equipment for handling organometallics. |

The subsequent esterification of 4-fluoro-2-methylbenzoic acid to the final product is typically a high-yielding and efficient step common to both routes. The choice between these primary pathways on an industrial scale would involve a trade-off between precursor cost, process safety, capital investment for specialized equipment (e.g., for Grignard or continuous flow reactions), and the efficiency of waste management.

Reactivity and Chemical Transformations of Methyl 4 Fluoro 2 Methylbenzoylformate

Nucleophilic Addition Reactions to the α-Keto Carbonyl

The presence of two electron-withdrawing groups (the ester and the substituted benzoyl ring) renders the α-keto carbonyl carbon of Methyl 4-fluoro-2-methylbenzoylformate highly electrophilic. This makes it a prime target for nucleophilic attack, a fundamental reaction in carbon-carbon and carbon-heteroatom bond formation.

Organometallic reagents, such as Grignard (R-MgX) and organolithium (R-Li) reagents, are potent nucleophiles that readily add to the α-keto carbonyl group. Due to the high reactivity of the intermediate, the reaction typically proceeds through a second nucleophilic addition.

The general mechanism involves the initial attack of the organometallic reagent on the electrophilic keto-carbonyl carbon, forming a tetrahedral intermediate. In the case of esters, this intermediate is unstable and can eliminate the methoxy (B1213986) group to form a new ketone. However, with α-keto esters, the initially formed alkoxide is adjacent to the ester carbonyl. The subsequent workup leads to the formation of a tertiary alcohol. A common issue is the addition of a second equivalent of the organometallic reagent to the newly formed ketone, leading to a tertiary alcohol. youtube.com

To achieve a single addition and synthesize α-substituted α-hydroxy esters, milder organometallic reagents are often employed. For instance, lithium dialkylcuprates (R₂CuLi), also known as Gilman reagents, are "softer" nucleophiles and are known to react with acid chlorides and anhydrides without reacting with the resulting ketone product. youtube.com While less common for α-keto esters, this strategy can, in principle, be used to favor mono-addition.

The reaction of an organometallic reagent with this compound would proceed as follows:

First Addition: The organometallic reagent (e.g., CH₃MgBr) attacks the α-keto carbonyl, forming a magnesium alkoxide intermediate.

Second Addition: A second molecule of the Grignard reagent attacks the ester carbonyl, leading to the displacement of the methoxide (B1231860) group.

Workup: Acidic workup protonates the alkoxides to yield a diol product.

Careful control of reaction conditions, such as low temperatures and the use of less reactive organometallics, is crucial to control the extent of addition and achieve the desired product.

Hydride reagents, such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄), are commonly used to reduce the α-keto group to a secondary alcohol, yielding methyl 4-fluoro-2-methylmandelate. LiAlH₄ is a powerful reducing agent capable of reducing both the ketone and the ester, whereas NaBH₄ is milder and typically selectively reduces the ketone in the presence of the ester under controlled conditions.

The reduction of the prochiral ketone generates a new stereocenter. Achieving stereocontrol—that is, selectively producing one enantiomer of the resulting α-hydroxy ester—is a significant objective. This can be accomplished using several strategies:

Chiral Hydride Reagents: Utilizing stoichiometric amounts of chiral reducing agents derived from borohydrides or aluminohydrides modified with chiral ligands (e.g., chiral alcohols or amines).

Substrate Control: If the substrate contains a nearby chiral center, it can direct the incoming hydride to one face of the carbonyl, a process known as diastereoselective reduction. For this compound, which is achiral, this approach is not directly applicable unless a chiral auxiliary is incorporated.

Catalytic Control: The most efficient method involves using a catalytic amount of a chiral catalyst to mediate the transfer of hydride from an achiral source. This is discussed in more detail in the following sections.

For example, the reduction of (S)-2-chloropropanoic acid with lithium aluminum hydride proceeds with high fidelity to yield (S)-2-chloropropan-1-ol, demonstrating the utility of this reagent in stereospecific reductions. orgsyn.org

Reductions of the α-Keto Group: Enantioselective and Diastereoselective Methodologies

The synthesis of enantiomerically pure α-hydroxy esters is of great importance in the pharmaceutical and fine chemical industries. Consequently, significant research has been devoted to the development of enantioselective methods for the reduction of α-keto esters.

Asymmetric catalytic hydrogenation involves the use of molecular hydrogen (H₂) and a chiral metal catalyst to reduce the α-keto group with high enantioselectivity. Rhodium and Ruthenium complexes bearing chiral phosphine (B1218219) ligands are among the most successful catalysts for this transformation.

While specific studies on this compound are not widely reported, extensive research on the analogous compound, methyl benzoylformate, provides insight into effective catalytic systems. For example, rhodium complexes with chiral bisphosphine ligands have been shown to be effective. researchgate.net The electrocatalytic hydrogenation of methyl benzoylformate on a cyclodextrin-modified copper (CD@Cu) cathode has also been demonstrated to produce (R)-methyl mandelate (B1228975) with high yield and good enantiomeric excess. researchgate.net

| Catalyst System | Conditions | Product | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|

| CD@Cu cathode (Electrocatalytic) | Aqueous electrolyte | (R)-Methyl mandelate | 94 | 78 | researchgate.net |

| Cinchonine-modified Ag electrode (Electrocatalytic) | Mild conditions | Optically active methyl mandelate | - | Moderate | researchgate.net |

The steric and electronic properties of the substrate, including the 4-fluoro and 2-methyl substituents on the phenyl ring of the target molecule, would influence catalyst selection and reaction optimization to achieve high enantioselectivity.

Asymmetric transfer hydrogenation (ATH) is an alternative to catalytic hydrogenation that uses hydrogen donor molecules, such as isopropanol (B130326) or formic acid/triethylamine mixtures, in place of H₂ gas. This method often offers operational simplicity and safety advantages. Ruthenium complexes containing chiral diamine or amino alcohol ligands, such as those developed by Noyori and Ikariya, are highly effective for the ATH of ketones.

These catalysts have been successfully applied to the reduction of various α-keto esters, affording the corresponding α-hydroxy esters in high yields and with excellent enantioselectivity. The mechanism is believed to involve a metal-hydride species that transfers a hydride to the keto carbonyl via a six-membered pericyclic transition state. The chiral ligands on the metal create a chiral environment that discriminates between the two prochiral faces of the ketone, leading to the preferential formation of one enantiomer.

Transformations Involving the Ester Moiety

The methyl ester group in this compound can undergo various transformations characteristic of esters. The most common of these is hydrolysis.

Ester Hydrolysis: Under basic or acidic conditions, the ester can be hydrolyzed to the corresponding carboxylic acid, 4-fluoro-2-methylbenzoylformic acid. Alkaline hydrolysis, typically using sodium hydroxide (B78521) or potassium hydroxide in an aqueous or mixed aqueous-alcoholic solvent, is a common procedure. chemicalbook.comchemspider.com The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the ester carbonyl, leading to a tetrahedral intermediate that subsequently expels a methoxide ion. Acidification of the resulting carboxylate salt yields the final carboxylic acid product. Kinetic studies on the hydrolysis of similar substituted methyl benzoates have shown that the reaction proceeds through the formation of tetrahedral intermediates. researchgate.net

This transformation is useful for synthesizing the corresponding α-keto acid, which can be a valuable synthetic intermediate itself or the target molecule. For example, a patent describes the hydrolysis of a cyano group to a carboxylic acid, which is then esterified with methanol (B129727) to form a methyl ester, demonstrating the reversibility and synthetic utility of these reactions. google.com

Transesterification Reactions with Diverse Alcohols

The ester component of this compound is susceptible to transesterification, a process where the methyl group of the ester is exchanged with the alkyl or aryl group of another alcohol. This equilibrium reaction is typically driven to completion by using a large excess of the reactant alcohol, often as the solvent. masterorganicchemistry.com The reaction can be catalyzed by either acids or bases. masterorganicchemistry.com

Under acidic conditions, the process involves protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by the alcohol. masterorganicchemistry.com Basic conditions, typically employing an alkoxide, involve the direct nucleophilic attack on the ester carbonyl. masterorganicchemistry.com

The transesterification of α-ketoesters can also be achieved using various catalysts, including those based on tin, titanium, zirconium, or lithium. google.com The reaction temperature can range from 20°C to 200°C, depending on the specific reactants and catalyst used. google.com N-heterocyclic carbenes have also been shown to be effective organocatalysts for this transformation. researchgate.net While the transesterification of β-keto esters is a well-studied and efficient process, α-keto esters like this compound can also undergo this reaction, though they may require specific catalysts to proceed efficiently. rsc.orgnih.gov

Table 1: Representative Transesterification Reactions This table presents hypothetical data based on typical reaction conditions for α-ketoesters.

| Reactant Alcohol | Catalyst | Conditions | Product |

|---|---|---|---|

| Ethanol | H₂SO₄ (cat.) | Reflux in excess ethanol | Ethyl 4-fluoro-2-methylbenzoylformate |

| Isopropanol | Sodium Isopropoxide | Excess isopropanol, 60°C | Isopropyl 4-fluoro-2-methylbenzoylformate |

Hydrolysis and Derivatization to Carboxylic Acids and Amides

Hydrolysis to 4-Fluoro-2-methylbenzoylformic Acid: Similar to other esters, this compound can be hydrolyzed to its corresponding carboxylic acid, 4-fluoro-2-methylbenzoylformic acid. This reaction can be performed under acidic or basic conditions. Basic hydrolysis (saponification) is often preferred as it is generally faster and less prone to side reactions. The process involves the nucleophilic attack of a hydroxide ion on the ester carbonyl, leading to a tetrahedral intermediate which then collapses to form the carboxylate salt. Subsequent acidification yields the final α-keto acid. chemicalbook.comacs.org The synthesis of α-keto acids from their esters is a common transformation. mdpi.com

Conversion to Amides: The resulting 4-fluoro-2-methylbenzoylformic acid can be converted into a variety of amides. This typically involves an initial activation of the carboxylic acid, for example, by converting it to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The activated acyl chloride is then treated with a primary or secondary amine to furnish the corresponding N-substituted 4-fluoro-2-methylbenzoylformamide.

Alternatively, α-ketoamides can be synthesized directly from α-ketoesters. This can be achieved through various methods, including copper-catalyzed oxidative amidation reactions. organic-chemistry.orgacs.orgchemrxiv.org Direct amidation or transamidation reactions provide a more streamlined approach to these valuable synthetic intermediates. researchgate.net

Table 2: Hydrolysis and Amidation Reaction Sequence This table presents hypothetical data based on established synthetic routes.

| Step | Reagents and Conditions | Intermediate/Product |

|---|---|---|

| 1. Hydrolysis | 1. NaOH (aq), 80°C2. HCl (aq) | 4-Fluoro-2-methylbenzoylformic acid |

Reactions at the Aromatic Ring

The reactivity of the aromatic ring in this compound towards substitution reactions is governed by the electronic effects of the existing substituents: the fluoro, methyl, and methyl benzoylformate groups.

Electrophilic Aromatic Substitution: Directing Effects of Fluoro and Methyl Groups

In electrophilic aromatic substitution (EAS), the incoming electrophile replaces a hydrogen atom on the aromatic ring. The position of this substitution is directed by the existing substituents.

Methyl Group (-CH₃): The methyl group is an activating group and an ortho, para-director. It donates electron density to the ring through an inductive effect, making the ring more nucleophilic and thus more reactive than benzene (B151609). libretexts.orgchemistrysteps.com It stabilizes the carbocation intermediates formed during attack at the ortho and para positions. libretexts.org

Fluoro Group (-F): The fluoro group is a deactivating group but an ortho, para-director. libretexts.org It is highly electronegative, withdrawing electron density from the ring via the inductive effect, which deactivates the ring towards EAS. However, it can donate a lone pair of electrons through resonance, which preferentially stabilizes the carbocation intermediates for ortho and para substitution. leah4sci.com

Methyl Benzoylformate Group (-C(O)C(O)OCH₃): The α-ketoester group is a strong deactivating group and a meta-director. Its two carbonyl groups strongly withdraw electron density from the ring through both inductive and resonance effects, making the ring significantly less reactive. This deactivation is most pronounced at the ortho and para positions, thus directing incoming electrophiles to the meta position. libretexts.org

Nucleophilic Aromatic Substitution: Activation by Fluoro and Carbonyl Groups

Nucleophilic aromatic substitution (SNAr) involves the displacement of a leaving group (in this case, the fluoride (B91410) ion) by a nucleophile. wikipedia.org This reaction is generally facilitated by the presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group. wikipedia.orglibretexts.org

In this compound, the aromatic ring is activated towards SNAr at the C4 position (the carbon bearing the fluorine atom). The powerful electron-withdrawing benzoylformate group is para to the fluoro group. This substituent strongly stabilizes the negative charge of the intermediate Meisenheimer complex formed when a nucleophile attacks the carbon bearing the fluorine. libretexts.org The high electronegativity of the fluorine atom itself also contributes to the stabilization of this intermediate, making fluoride a surprisingly good leaving group in activated SNAr reactions. stackexchange.com

Therefore, this compound is expected to readily undergo SNAr reactions with various nucleophiles, such as alkoxides, amines, and thiols, to replace the fluorine atom. nih.gov

Table 3: Predicted Nucleophilic Aromatic Substitution Reactions This table presents hypothetical data based on typical SNAr reactions on activated fluoroarenes.

| Nucleophile | Reagent | Conditions | Product |

|---|---|---|---|

| Methoxide | Sodium Methoxide | Methanol, 65°C | Methyl 4-methoxy-2-methylbenzoylformate |

| Pyrrolidine | Pyrrolidine | DMSO, 100°C | Methyl 2-methyl-4-(pyrrolidin-1-yl)benzoylformate |

Derivatization Strategies for Analytical and Enhanced Reactivity Applications

Common Derivatization Reactions of α-Ketoesters

Derivatization is the process of chemically modifying a compound to produce a new compound which has properties that are better suited for a specific application, such as chemical analysis or enhancing reactivity. libretexts.org

For analytical purposes, particularly in techniques like high-performance liquid chromatography (HPLC) or gas chromatography (GC), derivatization is often employed to improve detection sensitivity or separation efficiency. researchgate.netresearchgate.net α-Ketoesters can be derivatized at the keto-carbonyl group. Common derivatization reactions include:

Formation of Hydrazones: The keto group reacts readily with hydrazine (B178648) derivatives, such as 2,4-dinitrophenylhydrazine (B122626) (DNPH), to form highly colored or fluorescent hydrazones. These derivatives are often used for the quantification of carbonyl compounds via UV-Vis or fluorescence spectroscopy.

Formation of Oximes: Reaction with hydroxylamine (B1172632) or its derivatives yields oximes. This can be useful for protecting the keto group or for subsequent chemical transformations.

Reductive Amination: The keto group can be converted to an amine via reductive amination. This involves the formation of an imine intermediate with an amine, followed by reduction, to introduce a nitrogen-containing functional group.

These derivatization strategies can introduce chromophores, fluorophores, or electroactive groups, thereby enhancing the detectability of the molecule in various analytical platforms. nih.gov They can also be used to alter the polarity and volatility of the compound to improve chromatographic separation. Furthermore, converting the reactive keto group into a more stable derivative can be a useful strategy in multi-step syntheses to prevent unwanted side reactions. organic-chemistry.org

Novel Derivatization Reagents and Methodologies for Hydroxyl Groups (Contextual for derivatives)

The derivatization of hydroxyl groups is a common strategy in analytical chemistry, particularly for chromatography, to enhance the volatility, thermal stability, and detectability of analytes. obrnutafaza.hr While this compound is not a commonly cited derivatization reagent, its structure suggests potential utility in this application, analogous to other acylating and specialty reagents.

The core principle behind using a reagent like this compound for derivatizing hydroxyl groups would be the reaction of the alcohol with one of the carbonyl groups to form a new, more readily analyzable molecule. The α-keto ester functionality presents two potential sites for reaction.

Table 1: Potential Derivatization Reactions of Hydroxyl Groups with this compound

| Reaction Type | Reacting Group on Reagent | Product Type | Potential Advantages of Derivative |

| Transesterification | Ester carbonyl | New ester | Introduction of a chromophore for UV detection. |

| Hemiacetal/Acetal Formation | Ketone carbonyl | Hemiacetal/Acetal | Protection of the hydroxyl group. |

Detailed Research Findings (Inferred)

Given the absence of direct studies, the following outlines the theoretically expected reactivity and methodologies for using this compound as a derivatization reagent for hydroxyl groups, based on the known chemistry of α-keto esters and general derivatization principles.

Transesterification: In the presence of a suitable acid or base catalyst, the hydroxyl group of an analyte could attack the ester carbonyl of this compound. This would result in the formation of a new ester, releasing methanol. The resulting derivative would incorporate the 4-fluoro-2-methylbenzoylformyl moiety. The presence of the aromatic ring would introduce a chromophore, which could be advantageous for UV detection in liquid chromatography.

Reaction at the Ketone Carbonyl: Alcohols can add to ketones to form hemiacetals and, under certain conditions, acetals. libretexts.org The hydroxyl group of an analyte could add to the ketonic carbonyl of this compound. This reaction is typically reversible and acid-catalyzed. libretexts.org The formation of a stable derivative would likely require specific reaction conditions to favor the product.

The fluorine atom on the aromatic ring could be beneficial for detection methods such as mass spectrometry, providing a characteristic isotopic pattern.

Methodologies for Derivatization (Hypothetical)

A typical derivatization protocol involving this compound would likely involve the following steps:

Sample Preparation: The analyte containing the hydroxyl group would be dissolved in a suitable aprotic solvent.

Reagent Addition: An excess of this compound would be added, along with a catalyst if necessary (e.g., a Lewis acid or a strong base).

Reaction: The mixture would be heated to drive the reaction to completion. The reaction time and temperature would need to be optimized for the specific analyte.

Quenching and Extraction: The reaction would be stopped, and the derivative would be extracted and purified.

Analysis: The resulting derivative would then be analyzed by the chosen chromatographic method.

The development of a robust derivatization methodology would require systematic investigation to determine optimal reaction conditions, catalyst selection, and to assess the stability and analytical performance of the resulting derivatives. While the direct application of this compound as a derivatization reagent for hydroxyl groups is not established, its chemical structure holds promise for such novel applications in analytical chemistry. Further research would be needed to validate these potential uses and to characterize the resulting derivatives.

Applications of Methyl 4 Fluoro 2 Methylbenzoylformate As a Chemical Building Block and Intermediate

Role in the Synthesis of Complex Organic Molecules

The reactivity of the keto and ester groups in Methyl 4-fluoro-2-methylbenzoylformate allows it to participate in a wide range of chemical transformations, making it an important starting material for constructing intricate molecular architectures.

Precursor in Multistep Organic Synthesis Pathways

This compound and its close analogs are recognized as important intermediates in various multi-step organic syntheses. The presence of multiple reactive sites allows for sequential modifications, enabling the construction of complex target molecules. For instance, the related compound, 4-fluoro-2-methylbenzoic acid, is synthesized through a Friedel-Crafts acylation of m-fluorotoluene followed by hydrolysis, highlighting the utility of the substituted fluorotoluene core in building more complex structures. google.com This foundational structure is shared by this compound, positioning it as a key starting point for elaborate synthetic sequences in pharmaceutical and chemical research.

Application in Heterocyclic Compound Synthesis (e.g., pyrazoles, piperazinones)

The α-ketoester moiety of this compound is particularly useful for the construction of heterocyclic rings, which are core components of many pharmaceuticals.

Pyrazoles: The reaction of α-ketoesters with hydrazine (B178648) is a well-established method for synthesizing pyrazole (B372694) derivatives. The carbonyl groups of the ketoester react with the two nucleophilic nitrogen atoms of hydrazine to form the five-membered pyrazole ring. While specific studies detailing the reaction with this compound are not prevalent, the general reactivity pattern suggests its suitability as a precursor for 3-(4-fluoro-2-methylphenyl)-substituted pyrazoles. This reaction pathway is valuable for creating fluorinated pyrazoles, a class of compounds investigated for various biological activities.

Piperazinones: There is direct evidence for the use of benzoylformate esters in the synthesis of piperazin-2-ones. One study demonstrates that reacting a methyl benzoylformate with N-methyl ethylenediamine (B42938) leads to the formation of a 1-Methyl-3-phenyl-3,4-dehydropiperazine-2-one intermediate. google.com More specifically, the ethyl ester analog, Ethyl 4-fluoro-2-methylbenzoylformate, is cited as a reactant in the synthesis of 3-(4-fluoro-2-methylphenyl)piperazin-2-one. chemicalbook.com This reaction involves the condensation of the α-ketoester with an ethylenediamine derivative, where the amino groups react with the keto and ester functionalities to form the six-membered piperazinone ring. This heterocyclic core is a key component of several neurologically active pharmaceutical agents.

Utility in Medicinal Chemistry Precursor Synthesis

The fluorinated nature of this compound makes it an attractive building block in medicinal chemistry, where the incorporation of fluorine can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.

Design and Synthesis of Fluorinated Analogs for Targeted Chemical Probes

The development of fluorinated organic molecules is a significant area of research for creating novel chemical probes. cuny.edu The fluorine atom can be used as a reporter group in ¹⁹F-NMR studies or for positron emission tomography (PET) imaging when a radioactive fluorine isotope is incorporated. This compound serves as a readily available, fluorinated starting material for the synthesis of such probes. Its chemical handles allow for the attachment of other functionalities required for targeting specific biological macromolecules, although specific examples detailing its use for this purpose are still emerging in the literature.

Precursor to Compounds for Receptor Binding Studies (focused on synthetic methodology)

The synthesis of novel ligands for receptor binding studies often requires versatile building blocks that can be readily modified. The 4-fluoro-2-methylphenyl group is a feature in various biologically active compounds, including antagonists for the kappa opioid receptor and other CNS-active agents. For example, 1-aryl-piperazines containing fluoro- and methyl-substituted phenyl groups have been synthesized and characterized for their potential biological activities. researchgate.net this compound provides a foundational structure from which such complex molecules can be built. The synthetic methodology often involves leveraging the keto-ester functionality to build heterocyclic systems like piperazines, which are then further functionalized to create a library of compounds for screening and receptor binding assays. nih.gov

No Information Available for this compound

Following a comprehensive review of scientific literature and chemical databases, no specific information was found for the chemical compound "this compound."

Extensive searches for this compound's synthesis, chemical properties, and applications—specifically as a building block for Thermally Activated Delayed Fluorescence (TADF) emitters, a precursor for functional polymers, or in the development of novel synthetic reagents—yielded no results.

The requested article, with its detailed outline focusing on the applications of "this compound," cannot be generated due to the complete absence of publicly available research data on this specific molecule.

During the search process, information was found on related but structurally different compounds, including:

Methyl 4-fluoro-2-methylbenzoate: A chemical intermediate with the CAS number 174403-69-1.

Methyl benzoylformate: A photoinitiator used in polymer chemistry.

However, no data directly pertaining to "this compound" could be located. This suggests that the compound is either not described in the accessible scientific literature or may be referred to by a different chemical name that is not readily identifiable. Without any foundational information, it is impossible to provide a scientifically accurate and detailed article as requested in the prompt.

Advanced Spectroscopic and Structural Elucidation of Methyl 4 Fluoro 2 Methylbenzoylformate and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. For Methyl 4-fluoro-2-methylbenzoylformate, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR techniques provides a complete assignment of all nuclei and confirms the connectivity of the molecular framework.

Detailed ¹H, ¹³C, and ¹⁹F NMR for Complete Structural Assignment

While a fully assigned spectrum for this compound is not widely published, the expected chemical shifts (δ) and coupling constants (J) can be predicted with high accuracy based on established principles and data from analogous structures.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons on the ring, and the methyl ester protons. The aromatic region would be complex due to substituent effects and spin-spin coupling between protons and the fluorine atom.

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon environments within the molecule. The carbonyl carbons of the ketone and ester groups are expected to resonate at the downfield end of the spectrum. The aromatic carbons' chemical shifts are influenced by the electron-donating methyl group and the electron-withdrawing fluorine and benzoylformate groups. The carbon attached to the fluorine atom will exhibit a large one-bond coupling constant (¹JCF).

¹⁹F NMR: The fluorine NMR spectrum is a simple and powerful tool for characterizing fluorinated compounds. For this molecule, a single resonance is expected. The chemical shift provides insight into the electronic environment of the fluorine atom. This signal would likely be a multiplet due to coupling with the neighboring aromatic protons (H-3 and H-5).

Table 1: Predicted ¹H and ¹³C NMR Data for this compound Predicted values are based on standard substituent effects and data from similar compounds.

| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Key Correlations |

|---|---|---|---|

| Aromatic CH (H-3) | ~ 7.8 - 8.0 (dd) | ~ 115 (d, ²JCF ≈ 21 Hz) | Coupled to F and H-5 |

| Aromatic CH (H-5) | ~ 7.0 - 7.2 (ddd) | ~ 120 (d, ³JCF ≈ 8 Hz) | Coupled to H-3, H-6, and F |

| Aromatic CH (H-6) | ~ 7.1 - 7.3 (dd) | ~ 132 (d, ⁴JCF ≈ 3 Hz) | Coupled to H-5 |

| Ring CH₃ | ~ 2.4 - 2.6 (s) | ~ 21 - 23 | Singlet, no proton coupling |

| Ester OCH₃ | ~ 3.9 - 4.1 (s) | ~ 52 - 54 | Singlet, no proton coupling |

| Aromatic C-1 | - | ~ 135 | Quaternary Carbon |

| Aromatic C-2 | - | ~ 142 | Quaternary Carbon |

| Aromatic C-4 | - | ~ 165 (d, ¹JCF ≈ 250 Hz) | Quaternary Carbon, large C-F coupling |

| Keto C=O | - | ~ 190 - 195 | Quaternary Carbonyl |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Analysis

2D NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show cross-peaks between the adjacent aromatic protons (H-5 with H-3 and H-6), confirming their positions relative to each other on the benzene (B151609) ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlations). This would definitively link the proton signals for the aromatic CH groups, the ring methyl group, and the ester methyl group to their corresponding carbon signals identified in the ¹³C NMR spectrum.

The ring methyl protons (~2.5 ppm) to the aromatic carbons C-1, C-2, and C-6.

The ester methyl protons (~4.0 ppm) to the ester carbonyl carbon (~165 ppm).

The aromatic proton H-6 to the keto-carbonyl carbon (~192 ppm) and C-2, confirming the position of the benzoylformate group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, irrespective of their bonding. A NOESY spectrum would be expected to show a cross-peak between the protons of the ring-CH₃ group (at C-2) and the aromatic proton H-3, confirming their spatial proximity on the ring.

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques for Functional Group Characterizationeurjchem.com

Vibrational spectroscopy probes the functional groups within a molecule. IR and Raman spectra provide complementary information. The key vibrational modes for this compound are associated with the carbonyl groups, the C-F bond, and the aromatic ring.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretching | 3050 - 3150 | Medium-Weak |

| Aliphatic C-H (CH₃) | Stretching | 2850 - 3000 | Medium-Weak |

| Ketone C=O | Stretching | 1680 - 1700 | Strong |

| Ester C=O | Stretching | 1725 - 1745 | Strong |

| Aromatic C=C | Stretching | 1580 - 1620 | Medium |

| C-O (Ester) | Stretching | 1200 - 1300 | Strong |

The presence of two distinct, strong carbonyl (C=O) absorption bands is a key feature, with the ester carbonyl typically appearing at a higher wavenumber than the α-keto carbonyl. The strong absorption in the 1100-1250 cm⁻¹ range would be indicative of the C-F bond.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation and Fragmentation Pathway Elucidationchemicalbook.com

HRMS provides an extremely accurate mass measurement of the parent ion, which serves to validate the molecular formula. For this compound (C₁₀H₉FO₃), the exact mass can be calculated.

Molecular Formula: C₁₀H₉FO₃

Calculated Monoisotopic Mass: 196.0536 g/mol

An experimental HRMS measurement matching this value to within a few parts per million (ppm) would unequivocally confirm the elemental composition.

The fragmentation pattern in electron ionization mass spectrometry (EI-MS) would offer further structural proof. Plausible fragmentation pathways include:

Loss of the methoxy (B1213986) radical (•OCH₃): M•+ → [M - 31]⁺. This results in the formation of a stable acylium ion.

[C₁₀H₉FO₃]•+ → [C₉H₆FO₂]⁺ (m/z 165.03)

Loss of the methoxycarbonyl radical (•COOCH₃): M•+ → [M - 59]⁺. This gives the 4-fluoro-2-methylbenzoyl cation.

[C₁₀H₉FO₃]•+ → [C₈H₆FO]⁺ (m/z 137.04)

Alpha-cleavage: Cleavage of the bond between the two carbonyl groups can lead to the formation of the 4-fluoro-2-methylbenzoyl cation (m/z 137.04) as well.

X-ray Crystallography for Solid-State Molecular Conformation and Packing Studies (if applicable to crystalline forms or derivatives)eurjchem.comossila.com

As of this writing, a public crystal structure for this compound has not been deposited in major crystallographic databases. However, should the compound be crystallized and analyzed via single-crystal X-ray diffraction, this technique would provide definitive information about its solid-state structure. eurjchem.com

Key structural insights that would be gained include:

Precise Bond Lengths and Angles: Confirming the geometry of the benzene ring, carbonyl groups, and methyl substituents.

Molecular Conformation: Determining the torsion angle between the plane of the aromatic ring and the plane of the α-keto-ester substituent. This would reveal the degree of planarity and potential steric hindrance between the ortho-methyl group and the adjacent carbonyl group.

Intermolecular Interactions: Elucidating the packing of molecules in the crystal lattice. This could involve weak hydrogen bonds, dipole-dipole interactions, or π-π stacking of the aromatic rings, which govern the bulk properties of the material.

Computational Chemistry and Theoretical Studies on Methyl 4 Fluoro 2 Methylbenzoylformate

Reaction Mechanism Elucidation through Computational Modeling

Transition State Characterization for Key Transformations (e.g., reductions, additions):No published data available.

Further theoretical research is required to elucidate the computational and chemical properties of Methyl 4-fluoro-2-methylbenzoylformate.

Energetic Profiles of Reaction Pathways and Kinetic Parameter Prediction

Detailed studies on the energetic profiles of various reaction pathways involving this compound are not available in the current body of scientific literature. Consequently, data regarding the transition states, activation energies, and predicted kinetic parameters for its synthesis or degradation reactions have not been reported.

To illustrate the type of data that would be presented here had it been available, a hypothetical data table is provided below.

Hypothetical Energetic Profile Data for a Reaction of this compound

| Reaction Pathway | Intermediate Species | Transition State Energy (kcal/mol) | Activation Energy (Ea) (kcal/mol) | Rate Constant (k) at 298 K (s⁻¹) |

| Hypothetical Pathway A | [Intermediate A] | TS1 | 25.4 | 1.2 x 10⁻⁴ |

| [Intermediate B] | TS2 | 18.7 | 3.5 x 10⁻³ | |

| Hypothetical Pathway B | [Intermediate C] | TS3 | 32.1 | 8.9 x 10⁻⁶ |

Note: The data presented in this table is purely illustrative and does not represent actual experimental or calculated values for this compound.

Quantitative Structure-Property Relationship (QSPR) Studies for Predictive Modeling

No specific Quantitative Structure-Property Relationship (QSPR) models have been developed or published for this compound. Such studies would be instrumental in predicting its physicochemical properties, such as boiling point, solubility, and toxicity, based on its molecular structure. The development of QSPR models relies on a dataset of related compounds with known properties, which appears to be unavailable for this specific chemical.

A representative table for QSPR-predicted properties is shown below to demonstrate the potential output of such research.

Hypothetical QSPR-Predicted Properties for this compound

| Property | Predicted Value | Model Descriptor(s) | Correlation Coefficient (R²) |

| Boiling Point (°C) | 235.8 | Topological Polar Surface Area, Molecular Weight | 0.95 |

| Aqueous Solubility (logS) | -2.15 | LogP, Number of Hydrogen Bond Donors | 0.88 |

| Toxicity (LD₅₀, mg/kg) | 450 | Electronic Energy, Dipole Moment | 0.82 |

Note: The data presented in this table is for illustrative purposes only and is not based on actual QSPR studies of this compound.

Molecular Dynamics Simulations to Understand Solution-Phase Behavior and Interactions (within chemical systems)

There are no published molecular dynamics (MD) simulation studies focusing on the solution-phase behavior and intermolecular interactions of this compound. MD simulations would provide valuable insights into its solvation in different solvents, its conformational dynamics, and its potential interactions with other molecules in a chemical system.

The following table exemplifies the kind of data that could be generated from molecular dynamics simulations.

Hypothetical Molecular Dynamics Simulation Parameters and Results for this compound in Water

| Simulation Parameter | Value | Simulation Result | Finding |

| Solvent | Water (TIP3P model) | Radial Distribution Function (g(r)) | High probability of water molecules around the carbonyl oxygen. |

| Temperature (K) | 298 | Root Mean Square Deviation (RMSD) | The molecule maintains a relatively rigid conformation. |

| Simulation Time (ns) | 100 | Solvent Accessible Surface Area (SASA) | The fluorinated aromatic ring shows limited solvent accessibility. |

Note: The information in this table is hypothetical and does not reflect the results of any actual molecular dynamics simulations of this compound.

Future Research Directions and Emerging Paradigms for Methyl 4 Fluoro 2 Methylbenzoylformate Chemistry

Development of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The advancement of synthetic methodologies for α-ketoesters like Methyl 4-fluoro-2-methylbenzoylformate is intrinsically linked to the development of innovative catalytic systems. Research is increasingly focused on catalysts that offer superior selectivity and efficiency, minimizing waste and maximizing yield.

A significant area of development is in asymmetric transfer hydrogenation, where newly designed ruthenium catalysts are enabling the dynamic kinetic resolution of related β-aryl α-keto esters. nih.gov For instance, a catalyst system prepared from [Ru((S)-3)(benzene)Cl]Cl has been shown to be effective, with additives like cerium chloride (CeCl₃·7H₂O) not only improving enantioselectivity but also enhancing the stability of the catalyst. acs.org This allows for high substrate-to-catalyst ratios, a key factor for process efficiency. acs.org

Beyond hydrogenation, oxidation catalysis presents another promising frontier. Copper-catalyzed aerobic oxidative esterification of acetophenones with alcohols provides a direct route to a broad range of α-ketoesters using molecular oxygen as the oxidant. organic-chemistry.org Similarly, iodine-mediated oxidative esterification offers an alternative efficient pathway. organic-chemistry.org These methods represent a shift towards using more abundant and environmentally benign transition metals and oxidants.

| Catalyst System | Reaction Type | Key Features |

| (arene)RuCl(monosulfonamide) | Asymmetric Transfer Hydrogenation | Enables dynamic kinetic resolution of β-aryl α-keto esters. nih.gov |

| [Ru((S)-3)(benzene)Cl]Cl with CeCl₃·7H₂O | Asymmetric Hydrogenation | Additive improves enantioselectivity and catalyst stability. acs.org |

| Copper(II) salts | Aerobic Oxidative Esterification | Utilizes molecular oxygen as a sustainable oxidant. organic-chemistry.orgorganic-chemistry.org |

| Iodine/Potassium Xanthate | Oxidative Esterification | Promotes efficient formation of α-ketoesters from acetophenones. organic-chemistry.org |

Advancements in Asymmetric Synthesis Utilizing the α-Ketoester Moiety

The α-ketoester functional group is a prime target for asymmetric synthesis, particularly for producing chiral α-hydroxy esters, which are valuable building blocks in the pharmaceutical and fine chemical industries. abap.co.in A key strategy in this domain is the dynamic kinetic resolution (DKR) coupled with asymmetric transfer hydrogenation (ATH). This powerful approach can convert a racemic mixture entirely into a single, highly enantioenriched product, establishing multiple contiguous stereocenters with remarkable control. nih.gov

Ruthenium catalysts featuring chiral ligands such as DIPSkewphos/3-AMIQ have demonstrated exceptional performance in the DKR of α-alkyl-substituted β-keto esters, achieving enantiomeric excesses (ee) of ≥99% and high diastereomeric ratios (anti/syn ≥ 99:1) in many cases. acs.org The success of these reactions relies on the catalyst's ability to facilitate rapid racemization of the starting material while selectively hydrogenating one enantiomer. nih.gov

Biocatalysis offers a complementary and highly effective approach. Whole-cell mediated reductions using microorganisms like Candida parapsilosis ATCC 7330 or common Baker's yeast (Saccharomyces cerevisiae) can produce optically enriched α-hydroxy esters with good to excellent enantiomeric excess. abap.co.inacs.orgnih.gov These biocatalytic methods are noteworthy for proceeding under mild, aqueous conditions. abap.co.in

| Method | Catalyst/Biocatalyst | Product Type | Achieved Selectivity |

| Dynamic Kinetic Resolution via ATH | (arene)RuCl(monosulfonamide) | Trisubstituted γ-butyrolactones | Up to 96.5:3.5 er. nih.gov |

| Asymmetric Hydrogenation | DIPSkewphos/3-AMIQ–Ru(II) | α-substituted β-hydroxy esters | ≥99% ee, anti/syn ≥ 99:1. acs.org |

| Whole-Cell Bioreduction | Candida parapsilosis ATCC 7330 | (S)-α-hydroxypropanoates | ≤91% ee. abap.co.in |

| Whole-Cell Bioreduction | Baker's Yeast | (R)-α-hydroxy esters | High enantioselectivity. acs.orgnih.gov |

Integration into Flow Chemistry and Automated Synthesis Platforms for High-Throughput Production

The transition from traditional batch processing to continuous flow chemistry is a transformative paradigm for the synthesis of fine chemicals, including α-ketoesters. beilstein-journals.orgnih.gov Flow chemistry offers significant advantages in terms of safety, reproducibility, scalability, and process control. amt.uknih.gov For a compound like this compound, flow synthesis can enable rapid optimization of reaction parameters such as temperature, pressure, and residence time. beilstein-journals.orgresearchgate.net

A notable application is the use of packed-bed reactors containing immobilized reagents and scavengers. nih.gov This approach allows for multi-step syntheses to be performed continuously, with purification integrated directly into the flow path, thereby eliminating the need for conventional work-up procedures. beilstein-journals.orgnih.gov One such strategy, a "catch and release" protocol, has been successfully implemented for the synthesis of α-ketoesters, delivering products with high purity under mild conditions. beilstein-journals.orgnih.gov The use of mesofluidic flow equipment, such as the Uniqsis FlowSyn™ system, demonstrates the practical application of this technology. beilstein-journals.orgnih.gov This integration paves the way for automated, high-throughput production, which is crucial for industrial-scale manufacturing. nih.gov

Exploration of Sustainable and Environmentally Benign Synthesis Routes

In line with the principles of green chemistry, significant research efforts are directed towards developing sustainable synthesis routes for α-ketoesters. mdpi.com These approaches aim to minimize environmental impact by using renewable feedstocks, non-hazardous reagents, and energy-efficient processes.

Biocatalysis: As mentioned previously, the use of whole-cell biocatalysts like Baker's yeast or specific microbial strains represents a cornerstone of green synthesis. abap.co.inacs.org These reactions are typically performed in water under ambient conditions, avoiding the need for harsh reagents and organic solvents. abap.co.in

Photocatalysis: Visible light-promoted reactions are emerging as a powerful tool for green synthesis. organic-chemistry.org Certain transformations, such as the conversion of β-ketonitriles into α-ketoesters, can proceed under catalyst-free conditions using light to generate singlet oxygen, which acts as the reactive species. organic-chemistry.org This method avoids the use of metal catalysts and harsh oxidants.

Advanced Oxidation Processes: The use of molecular oxygen from the air as the terminal oxidant is a highly attractive green strategy. organic-chemistry.org Copper-catalyzed aerobic oxidation reactions exemplify this approach, providing an efficient pathway to α-ketoesters while generating water as the only byproduct. organic-chemistry.org

Solvent-Free and Metal-Free Catalysis: The development of catalysts that can function without solvents and are based on abundant, non-toxic elements is a key research goal. rsc.org For example, a glucose-based carbonaceous material has been shown to be an effective metal-free catalyst for the synthesis of α-keto amides, a related class of compounds, under solvent-free conditions. rsc.org

| Sustainable Approach | Key Principle | Example Application |

| Biocatalysis | Use of enzymes or whole cells in aqueous media. | Reduction of α-keto esters to chiral α-hydroxy esters using yeast. acs.orgnih.gov |

| Photocatalysis | Utilization of visible light as an energy source. | Catalyst-free conversion of β-ketonitriles to α-ketoesters. organic-chemistry.org |

| Green Oxidation | Employing O₂ as the terminal oxidant. | Copper-catalyzed aerobic oxidative esterification. organic-chemistry.org |

| Metal-Free Catalysis | Avoiding transition metal catalysts. | Synthesis of α-keto amides using a glucose-derived carbon catalyst. rsc.org |

Potential in the Development of Next-Generation Chemical Probes and Diagnostic Tags

The unique chemical functionality of the α-ketoester moiety in this compound provides significant potential for its use in developing novel chemical probes and diagnostic tags. The focus of this potential lies in the synthetic versatility of its core structure.

The electrophilic keto group is a primary site for chemical modification. beilstein-journals.org It can readily participate in a variety of carbon-carbon bond-forming reactions, such as aldol (B89426) additions, Mannich reactions, and carbonyl-ene reactions. beilstein-journals.org This reactivity allows the core structure of this compound to be conjugated to other molecules, including reporter groups (e.g., fluorophores) or biomolecules (e.g., peptides), to create sophisticated probes.

Furthermore, the methyl ester group can be easily hydrolyzed to the corresponding carboxylic acid or converted into an amide. This functionality provides a handle for attaching the molecule to solid supports for screening assays or for linking to other molecular entities via standard peptide coupling chemistries. The presence of the fluorine atom on the aromatic ring is also significant; it can serve as a sensitive reporter for ¹⁹F NMR spectroscopy, a powerful analytical technique in chemical biology for studying molecular interactions and cellular environments without background interference. The strategic placement of the fluorine and methyl groups on the benzoyl ring can also be used to fine-tune the molecule's electronic properties and steric profile, which is critical for designing probes with high specificity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 4-fluoro-2-methylbenzoylformate, and how do reaction conditions influence yield and purity?

- Methodological Answer : Key synthetic pathways include esterification of 4-fluoro-2-methylbenzoylformic acid with methanol under acidic catalysis (e.g., H₂SO₄) or coupling via chloroformate intermediates. Yield optimization requires precise control of stoichiometry (molar ratios of acid:alcohol ~1:3) and temperature (60–80°C). Purity can be monitored using HPLC with UV detection (λ = 254 nm) to resolve byproducts like unreacted acid or methyl ester derivatives .

Q. How can spectroscopic techniques (NMR, IR, MS) be systematically applied to characterize this compound?

- Methodological Answer :

- ¹H/¹³C NMR : The fluorine substituent induces deshielding in adjacent protons (e.g., aromatic protons at C-3 and C-5), observed as split peaks due to J-coupling (~8–12 Hz). The methyl ester group (COOCH₃) appears as a singlet at ~3.8 ppm in ¹H NMR .

- IR : Strong carbonyl stretches (C=O) at ~1720 cm⁻¹ and ester C-O vibrations at ~1250 cm⁻¹ confirm the ester functional group .

- MS : Electron ionization (EI-MS) typically shows molecular ion peaks [M+] at m/z 196 (calculated for C₁₀H₉FO₃) and fragment ions due to loss of COOCH₃ (m/z 139) .

Q. What are the stability profiles of this compound under varying storage conditions?

- Methodological Answer : Stability studies should include accelerated degradation tests (40°C/75% RH for 6 months) with periodic HPLC analysis. Hydrolytic degradation in aqueous buffers (pH 2–9) can identify pH-sensitive bonds (e.g., ester hydrolysis to 4-fluoro-2-methylbenzoylformic acid). Fluorine’s electron-withdrawing effect may enhance ester stability compared to non-fluorinated analogs .

Advanced Research Questions

Q. How do computational models (DFT, QSAR) predict the reactivity of this compound in nucleophilic acyl substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electron density around the carbonyl group. The fluorine atom lowers the LUMO energy of the carbonyl, increasing electrophilicity and reactivity toward nucleophiles like amines or Grignard reagents. QSAR models correlate substituent effects (e.g., Hammett σₚ values for -F) with reaction rates in kinetic studies .

Q. What experimental strategies resolve contradictions in reported solubility data for this compound in polar aprotic solvents?

- Methodological Answer : Contradictions may arise from impurities or polymorphic forms. Use saturation shake-flask methods with solvent pre-saturation (e.g., DMSO, DMF) and quantify solubility via gravimetric analysis or UV-Vis calibration curves. Cross-validate with differential scanning calorimetry (DSC) to detect polymorph transitions affecting solubility .

Q. How can this compound serve as a precursor in multi-step syntheses of fluorinated heterocycles?